molecular formula C13H17BrClNO2 B14032641 Methyl (1R,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hcl

Methyl (1R,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hcl

Cat. No.: B14032641
M. Wt: 334.63 g/mol
InChI Key: WJJMTROCTQKSCL-HTMVYDOJSA-N
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Description

Methyl (1R,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclopentane ring substituted with an amino group and a bromophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1R,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the cyclopentane ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the amino group: This step often involves the use of amination reactions, where an amine group is introduced into the cyclopentane ring.

    Bromination: The bromophenyl group is introduced through a bromination reaction, where a bromine atom is added to the phenyl ring.

    Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid reacts with an alcohol to form an ester.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems can enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Methyl (1R,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as sodium methoxide and potassium cyanide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (1R,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1R,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl (1R,3R)-3-(4-aminophenyl)cyclopentane-1-carboxylate: This compound has a similar structure but with a different substitution pattern on the phenyl ring.

    Methyl (1R,3R)-1-amino-3-(4-bromophenyl)cyclopentane-1-carboxylate: This compound differs in the position of the bromine atom on the phenyl ring.

Uniqueness

Methyl (1R,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C13H17BrClNO2

Molecular Weight

334.63 g/mol

IUPAC Name

methyl (1R,3R)-1-amino-3-(3-bromophenyl)cyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H16BrNO2.ClH/c1-17-12(16)13(15)6-5-10(8-13)9-3-2-4-11(14)7-9;/h2-4,7,10H,5-6,8,15H2,1H3;1H/t10-,13-;/m1./s1

InChI Key

WJJMTROCTQKSCL-HTMVYDOJSA-N

Isomeric SMILES

COC(=O)[C@]1(CC[C@H](C1)C2=CC(=CC=C2)Br)N.Cl

Canonical SMILES

COC(=O)C1(CCC(C1)C2=CC(=CC=C2)Br)N.Cl

Origin of Product

United States

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